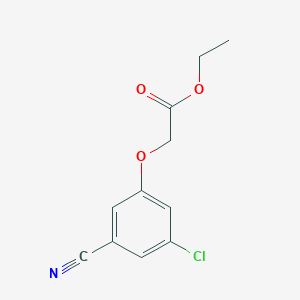

Ethyl 2-(3-chloro-5-cyanophenoxy)acetate

Description

Propriétés

IUPAC Name |

ethyl 2-(3-chloro-5-cyanophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-2-15-11(14)7-16-10-4-8(6-13)3-9(12)5-10/h3-5H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESOHXVPDGLZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC(=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001209964 | |

| Record name | Acetic acid, 2-(3-chloro-5-cyanophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613307-27-9 | |

| Record name | Acetic acid, 2-(3-chloro-5-cyanophenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613307-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(3-chloro-5-cyanophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(3-chloro-5-cyanophenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

Ethyl 2-(3-chloro-5-cyanophenoxy)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a chloro group, a cyano group, and an ether linkage, which contribute to its unique chemical properties. The molecular formula is CHClNO, with a molecular weight of approximately 241.66 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest that the compound could be developed as a potential antimicrobial agent, although further studies are necessary to determine the specific mechanisms of action.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. Notably, it has shown activity against various cancer cell lines, including prostate cancer cells. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways.

Case Study: Prostate Cancer

A study conducted on LNCaP prostate cancer cells revealed that this compound significantly inhibited cell proliferation. The half-maximal inhibitory concentration (IC50) was found to be approximately 12 µM, indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LNCaP | 12 | Apoptosis induction |

| PC-3 | 15 | Cell cycle arrest |

The mechanisms through which the compound exerts its anticancer effects include the modulation of apoptosis-related proteins and interference with cell cycle progression.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

- Interference with DNA Repair Mechanisms : By disrupting DNA repair pathways, the compound can enhance the sensitivity of cancer cells to other therapeutic agents.

Applications De Recherche Scientifique

HIV Reverse Transcriptase Inhibition

Ethyl 2-(3-chloro-5-cyanophenoxy)acetate has been identified as a potential inhibitor of HIV reverse transcriptase, which is critical for the replication of HIV. The compound is utilized in the synthesis of derivatives that exhibit potent activity against both wild-type and mutant strains of HIV-1 reverse transcriptase .

Case Study :

In a study aimed at developing non-nucleoside reverse transcriptase inhibitors (NNRTIs), this compound was used to create novel compounds that demonstrated significant inhibitory effects on HIV replication. The synthesized compounds showed enhanced potency compared to existing treatments .

Synthetic Intermediate in Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical modifications allows researchers to explore new derivatives with improved efficacy and safety profiles.

Example :

In patent literature, this compound has been employed in the synthesis of pyridinone derivatives that are designed to inhibit HIV replication. The synthetic routes involve complex reactions that highlight the versatility of this compound as a building block for more complex molecules .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Ethyl 2-(3-chloro-5-cyanophenoxy)acetate belongs to a class of substituted phenoxyacetates, where structural variations significantly influence physicochemical and functional properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Observations:

Electronic Effects: The cyano group in the target compound (position 5) acts as a strong electron-withdrawing group, enhancing the electrophilicity of the aromatic ring compared to bromine or trifluoromethyl analogs .

Physicochemical Properties: The β-keto ester derivative exhibits higher molecular weight (281.70 vs. 239.65 g/mol) and reactivity due to the keto-enol tautomerism, making it more suitable for condensation reactions . Multi-halogenated analogs (e.g., ) show increased molecular complexity, which may correlate with enhanced binding affinity in receptor-ligand interactions but also higher synthetic challenges .

Biological Relevance :

- The target compound’s role as doravirine Impurity 5 highlights its relevance in pharmaceutical quality control, whereas analogs like and may serve as intermediates in antiviral or anticancer drug synthesis .

Méthodes De Préparation

Etherification via Nucleophilic Substitution (Primary Method)

Reaction Overview:

The preparation of Ethyl 2-(3-chloro-5-cyanophenoxy)acetate is commonly achieved by reacting 3-chloro-5-hydroxybenzonitrile with ethyl 2-bromoacetate in the presence of a base in a polar aprotic solvent system.

Detailed Procedure (from EP 3 077 376 B1):

- Starting materials:

- 3-chloro-5-hydroxybenzonitrile (50.0 g, 319 mmol, 98% purity)

- Ethyl 2-bromoacetate (35.7 g, 1.15 equivalents)

- Diisopropylethylamine (61.3 mL, 1.1 equivalents) as base

- Solvent: 15% aqueous N,N-dimethylformamide (DMF) (200 mL DMF + 35.5 mL H2O)

- Reaction conditions:

- The mixture is stirred at ambient temperature initially, then warmed to 50 °C under nitrogen atmosphere.

- Reaction time: 12 hours to ensure completion.

- Post-reaction processing:

- Cooling the reaction mixture to 0-5 °C to induce crystallization.

- Crystalline this compound can be isolated either by seeding with 2 wt% of crystalline product or by aging the solution at low temperature for at least 2 hours without seeding.

- Yield and purity:

- The product precipitates as a free-flowing crystalline solid.

- Characterization by NMR confirms the structure (signals at δ 4.32 ppm for ethoxy protons and δ 1.35 ppm for methyl protons).

| Parameter | Details |

|---|---|

| Starting material purity | 98% |

| Base | Diisopropylethylamine (1.1 equiv) |

| Solvent | 15% aqueous DMF |

| Temperature | Ambient to 50 °C |

| Reaction time | 12 hours |

| Isolation temperature | 0-5 °C |

| Crystallization method | Seeded or unseeded aging |

| Product form | Crystalline solid |

This method is robust, scalable, and provides high purity product suitable for further synthetic transformations.

Reaction Mechanism Insights

The reaction proceeds via nucleophilic attack of the phenolic oxygen of 3-chloro-5-hydroxybenzonitrile on the electrophilic carbon of ethyl 2-bromoacetate, displacing bromide ion and forming the ether linkage.

- The base (diisopropylethylamine) deprotonates the phenol to generate the phenolate ion, increasing nucleophilicity.

- The mild heating to 50 °C accelerates the reaction without promoting side reactions.

- The presence of water in the solvent system assists in controlling the reaction environment and facilitates crystallization upon cooling.

Research Findings and Optimization Notes

Crystallization Control:

Crystallization at 0-5 °C is critical for isolating pure product. Seeding with crystalline product reduces induction time and improves batch consistency, though unseeded crystallization is also feasible with longer aging.Purity and Yield:

The described method achieves high purity suitable for pharmaceutical intermediate use. The reaction conditions balance conversion and minimize by-products.Scalability:

The process described in patent EP 3 077 376 B1 has been demonstrated on a 50 g scale with potential for scale-up due to straightforward reaction conditions and isolation procedures.

Summary Table: Key Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Material | 3-chloro-5-hydroxybenzonitrile |

| Alkylating Agent | Ethyl 2-bromoacetate |

| Base | Diisopropylethylamine |

| Solvent | 15% aqueous DMF (DMF + water) |

| Temperature | Ambient to 50 °C |

| Reaction Time | 12 hours |

| Crystallization Temperature | 0-5 °C |

| Isolation Method | Cooling with or without seeding |

| Product Form | Crystalline solid |

| Purity | High (confirmed by NMR) |

| Scale | Demonstrated at 50 g scale, scalable |

Q & A

Q. What are the established methods for synthesizing Ethyl 2-(3-chloro-5-cyanophenoxy)acetate, and what critical parameters influence yield?

Synthesis typically involves nucleophilic aromatic substitution or esterification. For example, analogous compounds (e.g., phenoxyacetic acid derivatives) are synthesized via coupling of substituted phenols with ethyl bromoacetate under basic conditions. Key parameters include reaction temperature (optimized near 60–80°C to balance reactivity and side reactions), stoichiometric control of the base (e.g., K₂CO₃), and purification via column chromatography using silica gel with ethyl acetate/hexane mixtures . Solvent choice (e.g., DMF or acetone) significantly impacts reaction efficiency. Post-synthesis, techniques like TLC and HPLC ensure purity, with yields often influenced by steric hindrance from substituents like chlorine and cyano groups.

Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

- X-ray crystallography : Resolves crystal packing and bond angles; SHELX programs are widely used for refinement, though limitations exist for disordered structures .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., chloro at C3, cyano at C5). Aromatic protons appear as distinct multiplets, while the ester group (COOEt) shows characteristic triplet and quartet signals.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (239.655 g/mol) and isotopic patterns from chlorine .

- HPLC : Quantifies purity (>95% is typical for research-grade material) and detects impurities like unreacted phenol or ester hydrolysis products.

Q. What physicochemical properties of this compound are well-documented, and which require further experimental determination?

Documented properties include molecular weight (239.655 g/mol), density (1.3 g/cm³), and boiling point (330.4°C at 760 mmHg) . Critical gaps exist in:

- Solubility : Predictive models suggest moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but poor aqueous solubility. Experimental validation is needed.

- Melting point : Not reported; differential scanning calorimetry (DSC) could clarify thermal stability.

- Hygroscopicity : Impacts storage conditions; dynamic vapor sorption (DVS) studies are recommended.

Advanced Research Questions

Q. How do the chloro and cyano substituents in this compound influence its reactivity in nucleophilic substitution reactions?

The chloro group acts as a leaving group in SNAr reactions, while the cyano group withdraws electron density via resonance, activating the aromatic ring for substitution at specific positions. For example, in alkaline conditions, hydroxide ions may displace chlorine, forming hydroxyl derivatives. Competitive reactivity at C5 (cyano) is limited due to steric and electronic effects, directing substitutions to C3 or para positions. Comparative studies with analogs (e.g., lacking cyano groups) show reduced reaction rates, highlighting the cyano group’s role in stabilizing transition states .

Q. What methodological approaches resolve contradictions between experimental crystallographic data and computational modeling results for this compound?

Discrepancies often arise from:

- Disorder in crystal structures : Use twin refinement in SHELXL or alternative space group assignments .

- Van der Waals interactions : Molecular dynamics (MD) simulations can reconcile packing differences by modeling temperature-dependent lattice effects.

- Electron density maps : Multi-conformer models or high-pressure crystallography may resolve ambiguous regions. Cross-validation with solid-state NMR or IR spectroscopy further validates hydrogen-bonding networks.

Q. What potential biological mechanisms could explain the activity of this compound derivatives in medicinal chemistry applications?

Structural analogs (e.g., phenoxyacetic acid derivatives) exhibit activity via enzyme inhibition (e.g., binding to cytochrome P450 or kinases). The chloro group may engage in halogen bonding with protein backbone carbonyls, while the cyano group participates in dipole-dipole interactions. For example, in vitro assays could test inhibition of bacterial efflux pumps or viral proteases. Rational design should prioritize derivatives with modified ester groups (e.g., hydrolyzing to active acids) and explore synergistic effects with fluorine substituents, as seen in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.